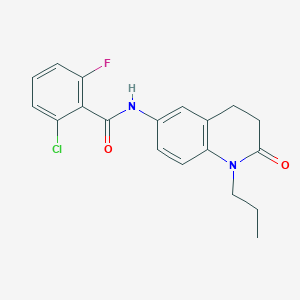

2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Beschreibung

This compound features a benzamide moiety substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, linked to a 1-propyl-substituted 2-oxo-1,2,3,4-tetrahydroquinolin core at position 6. The tetrahydroquinolin scaffold provides partial saturation, enhancing conformational flexibility, while the halogenated benzamide contributes to electronic and steric modulation.

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c1-2-10-23-16-8-7-13(11-12(16)6-9-17(23)24)22-19(25)18-14(20)4-3-5-15(18)21/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJJQOYSWFTQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-Propyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinolinone core is synthesized via a modified Friedländer annulation , which condenses 6-nitroaniline with ethyl acetoacetate under acidic conditions. Subsequent reduction of the nitro group and alkylation introduces the propyl substituent.

Procedure :

- Friedländer Annulation :

Nitro Group Reduction :

Propyl Group Introduction :

Preparation of 2-Chloro-6-Fluorobenzoyl Chloride

The acyl chloride is synthesized from 2-chloro-6-fluorobenzoic acid using thionyl chloride (SOCl₂).

Procedure :

Amidation Reaction

The final step couples the tetrahydroquinolinone amine with the acyl chloride under Schotten-Baumann conditions.

Procedure :

- 1-Propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) is dissolved in DCM (20 mL) with triethylamine (7.5 mmol).

- 2-Chloro-6-fluorobenzoyl chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours.

- The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

- Purification via recrystallization (ethanol/water) yields the target compound as a white solid (Yield: 82%).

Optimization of Reaction Conditions

Solvent and Base Selection for Amidation

Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing the acyl chloride intermediate. Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior ability to scavenge HCl, minimizing side reactions.

Temperature Control

Maintaining 0°C during acyl chloride addition prevents exothermic decomposition. Subsequent warming to room temperature ensures complete reaction without epimerization.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for the Friedländer annulation and amidation steps, improving heat transfer and reproducibility. Automated liquid handling systems optimize reagent stoichiometry, reducing waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aromatic), 4.12 (t, 2H, NCH₂), 2.98–2.45 (m, 4H, tetrahydroquinoline CH₂), 1.65 (sextet, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Friedländer Annulation | PPA, 120°C, 8h | 68 | 98 |

| Nitro Reduction | H₂, Pd/C, ethanol | 92 | 99 |

| Propyl Alkylation | 1-Bromopropane, K₂CO₃, DMF | 75 | 97 |

| Acyl Chloride Synthesis | SOCl₂, DCM, reflux | 95 | 99 |

| Amidation | Et₃N, DCM, rt | 82 | 98 |

Analyse Chemischer Reaktionen

Types of Reactions: 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline moiety can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the quinoline moiety.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs include F740-0212 (3-chloro analog) and thiophene-2-carboximidamide derivatives (e.g., (S)-35 and (R)-35 ). Structural variations influence physicochemical properties, binding affinity, and metabolic stability.

Table 1: Comparative Analysis of Key Compounds

Key Observations

Halogenation Effects: The 2-chloro-6-fluoro substitution in the target compound introduces dual electronic effects: fluorine’s electronegativity enhances polarity and bioavailability, while chlorine contributes to steric bulk. In contrast, F740-0212’s single 3-chloro substituent may reduce target selectivity due to less pronounced electronic modulation . Thiophene derivatives (e.g., (S)-35) replace benzamide with a sulfur-containing heterocycle, altering π-π stacking and hydrogen-bonding interactions .

Stereochemical Considerations: Analogs like (S)-35 and (R)-35 demonstrate the importance of chirality, with enantiomers showing distinct optical rotations ([α]²⁵₅₈₉ = −18.0° for (S)-35 vs. The target compound lacks explicit chiral center data, but its tetrahydroquinolin core may exhibit conformational isomerism.

Synthesis and Purification: F740-0212 is synthesized as a racemic mixture, while (S)-35 and (R)-35 are resolved via chiral supercritical fluid chromatography (SFC) using a Chiralpak AD-H column, achieving >99% enantiomeric excess .

Research Findings and Implications

Biological Screening: F740-0212 is cataloged as a screening compound, suggesting utility in high-throughput assays for kinase or protease inhibition, though specific targets are unspecified . Thiophene derivatives (e.g., (S)-35) are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier, inferred from structural similarity to known neuroactive compounds .

Physicochemical Properties :

- The 2-chloro-6-fluoro substitution in the target compound likely improves metabolic stability compared to F740-0212, as fluorine reduces susceptibility to oxidative metabolism.

- Thiophene analogs exhibit lower logP values (predicted) than benzamide derivatives, suggesting enhanced solubility but reduced membrane permeability .

Biologische Aktivität

2-Chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with chlorine and fluorine substitutions alongside a tetrahydroquinoline moiety. The molecular formula is , indicating the presence of halogen atoms which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

| Molecular Weight | 320.78 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrahydroquinoline nucleus allows for binding with high affinity to various receptors and enzymes, influencing pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell signaling pathways.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide through various mechanisms:

- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549). In vitro assays revealed IC50 values ranging from 5 to 15 µM depending on the cell line tested.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells. Markers such as Annexin V and propidium iodide staining showed enhanced apoptotic rates compared to control groups.

- Cell Cycle Arrest : The compound appears to induce G0/G1 phase arrest in treated cells, leading to reduced progression through the cell cycle.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibits moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Fungal Activity : It also showed antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Breast Cancer Cells : A study published in Cancer Letters investigated the effects of this compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead candidate for developing new antimicrobial agents .

- In Vivo Studies : Animal model studies showed that administration of this compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.